molecular formula C11H9NO4 B1299509 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid CAS No. 618383-47-4

3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Cat. No. B1299509
Key on ui cas rn: 618383-47-4
M. Wt: 219.19 g/mol
InChI Key: WEFMAZCRNQZFAY-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

Trimethylsilyldiazomethane (3.50 mL of a 2 M soln in Et2O, 7.01 mmol) was added to a stirred solution of 3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid (0.96 g, 4.38 mmol) in dry MeOH (4.38 mL) and dry CH2Cl2 (39 mL) at 25° C. under N2. The reaction was stirred at 25° C. for 2 h. The reaction mixture was concentrated in vacuo to afford methyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, as a colorless solid. LCMS calc.=234.08. found=233.98 (M+H)+. 1H NMR (600 MHz, CDCl3): δ 7.76 (d, J=8.4 Hz, 2H); 7.19 (s, 1H); 6.98 (d, J=8.4 Hz, 2H); 3.99 (s, 3H); 3.86 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.38 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si](C=[N+]=[N-])(C)C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:20]=[C:19]([C:21]([OH:23])=[O:22])[O:18][N:17]=2)=[CH:12][CH:11]=1>CCOCC.CO.C(Cl)Cl>[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[CH:20]=[C:19]([C:21]([O:23][CH3:1])=[O:22])[O:18][N:17]=2)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
0.96 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NOC(=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
4.38 mL
Type
solvent
Smiles
CO
Name
Quantity
39 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NOC(=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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